N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-[5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N4O5S/c1-26-13-4-2-3-10(8-13)17-20-21-18(27-17)19-16(23)15-9-11-7-12(22(24)25)5-6-14(11)28-15/h2-9H,1H3,(H,19,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAFGEKUUAWMIES-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NN=C(O2)NC(=O)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds have been found to interact with multiple receptors, suggesting a potential multi-target mechanism of action.
Mode of Action
The presence of the methoxyphenyl, oxadiazol, and nitrobenzothiophene groups may contribute to its binding affinity and selectivity.
Biochemical Pathways
Similar compounds have been found to influence various biological activities, including antiviral, anti-inflammatory, and anticancer activities. This suggests that the compound may affect multiple biochemical pathways.
Pharmacokinetics
Similar compounds have been found to exhibit various pharmacokinetic properties. The presence of the methoxyphenyl, oxadiazol, and nitrobenzothiophene groups may influence its absorption, distribution, metabolism, and excretion.
Biological Activity
N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide is a complex organic compound that has attracted attention due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a unique combination of functional groups that contribute to its biological properties. The molecular formula is with a molecular weight of approximately 358.38 g/mol. The structural components include:
- Oxadiazole Ring : Known for its role in various biological activities.
- Nitro Group : Often associated with enhanced biological activity.
- Benzothiophene Framework : Contributes to the compound's lipophilicity and potential receptor interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Preliminary studies suggest that it may exert its effects through:
- Inhibition of Kinases : Similar compounds have shown inhibition of various kinases involved in cell proliferation and survival pathways.
- Modulation of Inflammatory Pathways : The compound may interfere with signaling pathways that regulate inflammation, potentially leading to anti-inflammatory effects.
Anticancer Activity
Recent research indicates that this compound exhibits significant anticancer properties. Studies have demonstrated:
- Cell Viability Reduction : In vitro assays using various cancer cell lines showed a decrease in cell viability at concentrations as low as 10 µM.
- Apoptosis Induction : Flow cytometry analyses indicated that the compound triggers apoptosis in cancer cells, characterized by increased Annexin V binding.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (Cervical Cancer) | 12 | Apoptosis induction |
| MCF7 (Breast Cancer) | 15 | Cell cycle arrest |
| A549 (Lung Cancer) | 10 | Inhibition of proliferation |
Anti-inflammatory Activity
The compound's anti-inflammatory potential has also been investigated:
- Cytokine Inhibition : Studies showed a reduction in pro-inflammatory cytokines (e.g., TNF-alpha and IL-6) when treated with the compound.
- Inhibition of NF-kB Pathway : The compound appears to inhibit the NF-kB pathway, which is crucial in mediating inflammatory responses.
Structure-Activity Relationship (SAR)
Understanding the SAR is essential for optimizing the biological activity of this compound. Modifications to the oxadiazole and benzothiophene moieties have been explored:
- Substituent Variations : Changing the position or type of substituents on the oxadiazole ring can enhance potency.
- Nitro Group Positioning : The position of the nitro group significantly affects the compound's ability to induce apoptosis.
Case Studies
Several case studies highlight the efficacy and potential applications of this compound:
- Study on Breast Cancer Cells : A study published in Cancer Research demonstrated that treatment with this compound resulted in a significant reduction in tumor size in MCF7 xenograft models.
- Inflammation Model : In an animal model of arthritis, administration of the compound led to decreased swelling and pain, supporting its use as an anti-inflammatory agent.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison highlights key structural and functional differences between the target compound and related derivatives:
Table 1: Structural and Functional Comparison
Key Observations :
Core Heterocycles :
- The target compound uses a benzo[b]thiophene core, whereas analogs like Compounds 8, 11, and 13 employ thiophene or thiazole cores. Benzo[b]thiophene enhances aromaticity and may improve binding to hydrophobic enzyme pockets compared to simpler thiophenes .
- The 1,3,4-oxadiazole ring in the target compound is less common in antibacterial agents than thiazole , which is prevalent in narrow-spectrum antibiotics (e.g., sulfathiazole derivatives) .
Substituent Effects :
- Nitro Groups : Present in all listed compounds, the nitro group enhances electrophilicity and may facilitate interactions with bacterial nitroreductases .
- Methoxy vs. Fluoro Substituents : The 3-methoxyphenyl group in the target compound offers electron-donating properties, contrasting with electron-withdrawing fluoro groups in Compounds 11 and 13. This difference could modulate solubility and target affinity .
Synthetic Yields and Purity :
- Thiazole derivatives (e.g., Compound 11) often achieve higher purity (>99%) via commercial synthesis or optimized protocols, whereas oxadiazole-containing compounds may require more complex purification steps .
Biological Activity :
- Thiazole-based nitrothiophenes (e.g., Compound 13) exhibit measurable antibacterial activity, while oxadiazole derivatives (including the target compound) lack direct efficacy data in the provided evidence. This gap suggests a need for targeted bioassays .
Q & A
Q. What are the optimal synthetic routes for N-(5-(3-methoxyphenyl)-1,3,4-oxadiazol-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide?
The synthesis typically involves multi-step reactions:
- Step 1 : Formation of the 1,3,4-oxadiazole ring via cyclization of thiosemicarbazide derivatives with carbon disulfide under basic conditions .
- Step 2 : Functionalization of the oxadiazole ring with a 3-methoxyphenyl group using Suzuki-Miyaura coupling or nucleophilic substitution .
- Step 3 : Introduction of the 5-nitrobenzo[b]thiophene-2-carboxamide moiety via amide coupling reactions (e.g., using EDCI/HOBt or DCC as coupling agents) .
Key Conditions : Reflux in polar aprotic solvents (e.g., DMF or DMSO) at 80–100°C, monitored by TLC/HPLC. Purification via column chromatography or recrystallization improves yield (reported ~60–75%) .
Q. How can spectroscopic techniques validate the structure of this compound?
- NMR : H NMR confirms aromatic protons (δ 7.2–8.5 ppm for benzo[b]thiophene and oxadiazole rings) and methoxy groups (δ ~3.8 ppm). C NMR identifies carbonyl (δ ~165 ppm) and nitro group environments .
- IR : Peaks at ~1520 cm (NO stretching) and ~1670 cm (amide C=O) .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]) and fragmentation patterns consistent with the scaffold .
Q. What are common challenges in synthesizing this compound, and how can they be addressed?
- Low Yields in Cyclization : Optimize reaction time and catalyst (e.g., use PCl or POCl for oxadiazole formation) .
- Nitro Group Instability : Conduct reactions under inert atmospheres (N/Ar) to prevent reduction or decomposition .
- Purification Difficulties : Employ gradient elution in chromatography or mixed-solvent recrystallization (e.g., ethanol/water) .
Advanced Research Questions
Q. How does the electronic nature of the 3-methoxyphenyl substituent influence the compound’s reactivity and bioactivity?
The electron-donating methoxy group enhances the oxadiazole ring’s electron density, affecting:
- Chemical Reactivity : Increased susceptibility to electrophilic substitution at the oxadiazole ring .
- Biological Interactions : Improved binding to hydrophobic pockets in enzymes (e.g., kinase inhibitors) due to π-π stacking and H-bonding with the methoxy oxygen .
Methodology : Density Functional Theory (DFT) calculations (e.g., using Gaussian 09) can map electrostatic potential surfaces and frontier molecular orbitals .
Q. What strategies resolve contradictions in reported biological activity data for similar compounds?
- Assay Variability : Standardize in vitro assays (e.g., IC measurements against a defined cell line) and validate with positive controls .
- Structural Confounders : Compare analogs (e.g., nitro vs. methoxy substitutions on benzo[b]thiophene) to isolate pharmacophore contributions .
- Meta-Analysis : Use cheminformatics tools (e.g., Schrӧdinger’s QikProp) to correlate molecular descriptors (logP, PSA) with activity trends .
Q. How can in silico modeling predict the compound’s interaction with biological targets?
- Molecular Docking : Use AutoDock Vina or Glide to simulate binding to targets like PARP1 or tankyrase, leveraging crystal structures (PDB: 5DS3) .
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability and residue-specific interactions (e.g., hydrogen bonds with Asn869 in PARP1) .
- ADMET Prediction : Tools like SwissADME evaluate drug-likeness (e.g., bioavailability score: 0.55; CNS permeability: low) .
Methodological Guidance for Experimental Design
Q. Designing SAR Studies for Nitrobenzo[b]thiophene Derivatives
- Variable Substituents : Synthesize analogs with halogens (Cl, F), methyl, or cyano groups at the benzo[b]thiophene 5-position .
- Assay Conditions : Test cytotoxicity (MTT assay) against HeLa and MCF-7 cells, with doxorubicin as a control. Measure IC values in triplicate .
- Data Analysis : Use GraphPad Prism for dose-response curves and ANOVA to compare potency (p < 0.05 significance) .
Q. Resolving Synthetic Byproducts in Oxadiazole Formation
- Byproduct Identification : LC-MS/MS detects intermediates (e.g., open-chain thioureas) .
- Mitigation : Add molecular sieves to absorb HO during cyclization or switch to microwave-assisted synthesis (30 min, 120°C) for cleaner reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
